molecular formula C22H36O2 B14279662 [({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene CAS No. 137626-28-9

[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene

Cat. No.: B14279662
CAS No.: 137626-28-9
M. Wt: 332.5 g/mol
InChI Key: WVRGUHHHDYMDAR-UHFFFAOYSA-N
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Description

[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a dec-1-en-4-yloxy group and a pentan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction conditions often require a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity and selectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features enable it to mimic natural substrates, providing insights into enzyme mechanisms and functions.

Medicine

In medicine, this compound derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of [({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting or modulating their activity. The compound’s structural features allow it to fit into the enzyme’s active site, forming stable complexes that alter the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    [({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene: Unique due to its specific substitution pattern on the benzene ring.

    [({4-[(Dec-1-en-4-yl)oxy]butan-2-yl}oxy)methyl]benzene: Similar structure but with a butan-2-yloxy group instead of a pentan-2-yloxy group.

    [({4-[(Dec-1-en-4-yl)oxy]hexan-2-yl}oxy)methyl]benzene: Similar structure but with a hexan-2-yloxy group instead of a pentan-2-yloxy group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can be tailored to achieve desired reactivity and functionality.

Properties

CAS No.

137626-28-9

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

4-dec-1-en-4-yloxypentan-2-yloxymethylbenzene

InChI

InChI=1S/C22H36O2/c1-5-7-8-12-16-22(13-6-2)24-20(4)17-19(3)23-18-21-14-10-9-11-15-21/h6,9-11,14-15,19-20,22H,2,5,7-8,12-13,16-18H2,1,3-4H3

InChI Key

WVRGUHHHDYMDAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=C)OC(C)CC(C)OCC1=CC=CC=C1

Origin of Product

United States

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